molecular formula C10H12ClF2NO B2437894 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride CAS No. 2418714-08-4

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride

Cat. No.: B2437894
CAS No.: 2418714-08-4
M. Wt: 235.66
InChI Key: RNSRFYFLCFKASD-MECOJRRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride is a chemical compound with the molecular formula C10H11F2NO·HCl It is a cyclobutanol derivative featuring an amino group and two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride typically involves the following steps:

    Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from suitable precursors.

    Amination: The cyclobutanone is then subjected to amination using an appropriate amine source to introduce the amino group.

    Fluorination: The phenyl ring is fluorinated using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of fluorinated compounds.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups can enhance its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2,4-difluorophenyl)cyclobutan-1-ol: Similar structure but with fluorine atoms at different positions.

    3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol: Similar structure but with chlorine atoms instead of fluorine.

    3-Amino-3-(2,6-difluorophenyl)cyclopentan-1-ol: Similar structure but with a cyclopentanol ring instead of cyclobutanol.

Uniqueness

The unique combination of the cyclobutanol ring, amino group, and fluorine atoms at the 2 and 6 positions of the phenyl ring distinguishes 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride from its analogs. This specific arrangement can result in distinct chemical and biological properties, making it valuable for targeted applications.

Properties

IUPAC Name

3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-7-2-1-3-8(12)9(7)10(13)4-6(14)5-10;/h1-3,6,14H,4-5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSRFYFLCFKASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=C(C=CC=C2F)F)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.